N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide
Description
N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is a synthetic organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C19H16F2N4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide |
InChI |
InChI=1S/C19H16F2N4O2/c1-11-3-5-13(6-4-11)17-10-22-25(19(27)24-17)12(2)18(26)23-16-8-14(20)7-15(21)9-16/h3-10,12H,1-2H3,(H,23,26) |
InChI Key |
UNXXCUCPRDHHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)C(C)C(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the 1,2,4-triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,5-difluorophenyl group: This is achieved through a substitution reaction using a suitable fluorinated reagent.
Attachment of the 4-methylphenyl group: This step involves a coupling reaction, often facilitated by a catalyst.
Formation of the propanamide moiety: This is typically achieved through an amidation reaction.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to improve yield and purity. This often involves the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide stands out due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
